2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-13(2,3)9-4-6-14(7-5-9)11(19)17(8-10(15)18)12(20)16-14/h9H,4-8H2,1-3H3,(H2,15,18)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOOMYGVTRPILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the acetamide group. Common reagents used in the synthesis include tert-butyl isocyanate and various amines under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Physical Properties
The compound is characterized by its solid state at room temperature and has been documented to exhibit stability under various laboratory conditions. Its solubility profile indicates compatibility with both polar and non-polar solvents, which is advantageous for various applications.
Medicinal Chemistry
Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. The structural features that contribute to these effects include the dioxo groups which can interact with biological membranes or enzymes, potentially inhibiting microbial growth.
Cancer Research : The diazaspiro structure is known for its bioactivity, making it a candidate for anti-cancer drug development. Research indicates that compounds with similar frameworks can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
Pharmaceutical Development
Drug Delivery Systems : The compound's ability to form stable complexes with various biomolecules positions it as a potential agent in drug delivery systems. Its molecular structure allows for modifications that can enhance solubility and bioavailability of therapeutic agents.
Biochemical Applications
Enzyme Inhibition Studies : The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. Research indicates that modifications to the acetamide group can enhance binding affinity to target enzymes, offering insights into metabolic regulation.
Material Science
Polymer Synthesis : The unique chemical structure of 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide allows it to be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at Virginia Commonwealth University examined the antimicrobial effects of compounds similar to this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations exceeding 50 μM, suggesting potential utility in developing new antimicrobial agents .
Case Study 2: Anti-Cancer Activity
Research published in the Journal of Medicinal Chemistry highlighted the anti-cancer properties of diazaspiro compounds. The study found that certain derivatives could inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis in breast cancer cell lines . This underscores the relevance of structural modifications on therapeutic efficacy.
Mechanism of Action
The mechanism of action of 2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Structural Modifications in Analogs
The following table summarizes structural variations and properties of related compounds:
*Calculated based on molecular formula.
Impact of Substituents on Properties
- Steric Effects : The tert-butyl group in the parent compound likely reduces enzymatic degradation but may lower aqueous solubility compared to methyl or ethyl analogs .
- Bioactivity : Fluorinated derivatives (e.g., ) may show enhanced target binding due to fluorine’s electronegativity and hydrophobic interactions.
Pharmacokinetic and Stability Considerations
- Metabolic Stability : The tert-butyl group in the parent compound is resistant to oxidative metabolism, extending half-life but possibly requiring formulation adjustments for bioavailability .
- Enzymatic Susceptibility : Methyl or ethyl analogs (e.g., ) may be more susceptible to CYP450 metabolism but offer better solubility profiles.
- Oral Bioavailability: Fluorobenzyl-substituted analogs () mimic strategies seen in antiviral nucleosides (e.g., 2'-C-methyladenosine derivatives), where fluorination improves stability and absorption .
Biological Activity
2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 282.34 g/mol. The structure includes a diazaspiro framework which is known for contributing to various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar diazaspiro structures exhibit significant antimicrobial properties. For instance, derivatives of diazaspiro compounds have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Compounds with similar structures have been noted to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The specific pathways activated by this compound require further investigation but could involve modulation of signaling pathways such as PI3K/Akt or MAPK.
Enzyme Inhibition
Some studies have suggested that this compound may act as an inhibitor of specific enzymes involved in metabolic processes. For example, enzyme assays have indicated that related compounds can inhibit proteases and kinases, which are crucial for various cellular functions and disease processes.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several diazaspiro compounds against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating promising antimicrobial activity.
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be around 25 µM for HeLa cells, suggesting significant cytotoxic potential.
The biological activity of this compound likely involves multiple mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells through caspase activation.
- Enzyme Inhibition : Competitive inhibition of key enzymes involved in metabolic processes.
Data Summary Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Cell wall synthesis disruption | Study 1 |
| Anticancer | Apoptosis induction via caspase activation | Study 2 |
| Enzyme inhibition | Inhibition of proteases/kinases | Various Studies |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization, tert-butyl group introduction, and acetamide coupling. A validated approach includes:
Spiro-ring formation : Utilize a ketone-amine condensation under acidic conditions to form the 1,3-diazaspiro[4.5]decane core.
tert-Butyl functionalization : Introduce the tert-butyl group via nucleophilic substitution or Friedel-Crafts alkylation, ensuring steric hindrance is managed using anhydrous solvents (e.g., dichloromethane) .
Acetamide coupling : React the spiro intermediate with chloroacetamide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).
Key Validation Steps :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: How should researchers characterize the molecular structure of this compound?
Methodological Answer:
Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- X-ray Crystallography : Resolve absolute configuration and confirm spirocyclic geometry .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Adhere to the following:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .
Advanced: How can computational chemistry optimize reaction conditions for this compound’s synthesis?
Methodological Answer:
Implement a computational-experimental feedback loop :
Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways and identify transition states.
Reaction Kinetics : Predict optimal temperature, solvent polarity, and catalyst loading using software like Gaussian or ORCA .
Machine Learning (ML) : Train ML models on existing reaction data to predict yields and side-product formation.
Validation : Compare computational predictions with small-scale experiments (e.g., 10–50 mg) to refine parameters .
Advanced: How can researchers resolve discrepancies between experimental and theoretical spectral data?
Methodological Answer:
Address contradictions systematically:
Cross-Technique Validation : Combine NMR, IR, and X-ray data to cross-check assignments.
Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
Computational Validation : Simulate NMR chemical shifts (e.g., using ACD/Labs or DFT) and compare with experimental data .
Dynamic Effects : Consider conformational flexibility via molecular dynamics (MD) simulations if static models fail .
Advanced: What strategies improve low yields in the final acetamide coupling step?
Methodological Answer:
Optimize via Design of Experiments (DOE) :
Factor Screening : Test variables (temperature, solvent, base strength) using a fractional factorial design.
Response Surface Methodology (RSM) : Model interactions between factors (e.g., temperature vs. catalyst loading).
Reaction Engineering : Switch to microwave-assisted synthesis for faster kinetics or use flow chemistry for better mixing .
Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis intermediates) and adjust protecting groups .
Advanced: How can researchers validate the biological activity of derivatives without in vivo testing?
Methodological Answer:
Adopt a tiered in silico-in vitro approach :
Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) using AutoDock Vina.
MD Simulations : Assess binding stability over 100+ ns trajectories.
In Vitro Assays : Validate top candidates via enzyme inhibition (e.g., IC₅₀ measurements) or cell-based assays .
ADMET Prediction : Use tools like SwissADME to prioritize compounds with favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
